solubility profile of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide in organic solvents
solubility profile of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide in organic solvents
An In-Depth Technical Guide to the Solubility Profile of (1-methyl-1H-1,2,4-triazol-5-yl)methanol Hydrobromide in Organic Solvents
Executive Summary
Understanding the solubility profile of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a foundational pillar of drug development. For highly polar, ionizable compounds such as (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide (CAS: 1803601-43-5), solubility in organic solvents dictates the parameters for chemical synthesis, purification (recrystallization), and formulation strategy.
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we deconstruct the thermodynamic drivers of this compound's solvation, establish a self-validating protocol for empirical solubility profiling, and provide a predictive framework based on Hansen Solubility Parameters (HSPs).
Molecular Architecture & Solvation Thermodynamics
To predict and understand the solubility of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide, we must first analyze its structural causality:
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The Triazole Core & Hydroxyl Group: The free base contains a 1,2,4-triazole ring and a hydroxymethyl group. This creates a highly polar surface area capable of acting as both a hydrogen bond donor (via the -OH group) and a hydrogen bond acceptor (via the unmethylated triazole nitrogens).
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The Hydrobromide Salt Form: The protonation of the triazole ring and subsequent pairing with a bromide anion ( Br− ) fundamentally alters the molecule's thermodynamic landscape. Salt formation drastically increases the crystal lattice energy[1].
Because hydrobromide salts possess strong ionic bonds within their crystal lattice, dissolving them in organic solvents requires a solvent with a sufficiently high dielectric constant to separate the ion pair, coupled with strong hydrogen-bonding capabilities to solvate the resulting cation and anion[2]. Consequently, this compound will exhibit high solubility in polar protic solvents, moderate solubility in polar aprotic solvents, and near-zero solubility in non-polar media.
Fig 1. Mechanistic pathways of solvent-solute interactions governed by solvent polarity and H-bonding.
Experimental Workflow: Self-Validating Thermodynamic Solubility Profiling
In early-stage development, kinetic solubility (often measured via solvent-shift methods using DMSO stock solutions) is frequently used for high-throughput screening[3]. However, kinetic methods often overestimate solubility due to supersaturation artifacts. For accurate organic solvent profiling, Thermodynamic (Equilibrium) Solubility must be determined using the classic shake-flask method[4].
The following protocol is designed as a self-validating system. By incorporating X-ray Powder Diffraction (XRPD) of the residual solid, we ensure that the solubility measured corresponds to the original hydrobromide salt, rather than a novel solvate or a disproportionated free base.
Step-by-Step Methodology
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Solvent Selection via Hansen Space: Select a diverse panel of organic solvents representing different regions of the Hansen Solubility Parameter (HSP) space (Dispersion δD , Polarity δP , and Hydrogen Bonding δH )[5].
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Saturated Solution Preparation: Add an excess of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide (approx. 50-100 mg) to 1.0 mL of each selected organic solvent in sealed glass HPLC vials.
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Equilibration: Place the vials in an isothermal shaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for 48 hours. Causality: 48 hours ensures that the dynamic equilibrium between the solid crystal lattice and the solvated ions is fully established, preventing the underestimation of solubility typical of shorter incubation times.
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Phase Separation: Centrifuge the suspensions at 10,000 RPM for 15 minutes at 25 °C, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert and prevents the adsorption of the polar triazole compound onto the filter membrane.
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Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (detection at ~210-220 nm for the triazole chromophore) against a validated calibration curve.
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Validation Step (Critical): Harvest the residual solid from the centrifuge pellet, dry gently under nitrogen, and analyze via XRPD. Causality: If the XRPD pattern deviates from the reference standard of the HBr salt, a solvate has formed, or the salt has disproportionated, invalidating the solubility value for the pure polymorph.
Fig 2. High-throughput thermodynamic solubility profiling workflow with integrated solid-state validation.
Quantitative Solubility Data Profile
Based on the physicochemical properties of hydrobromide salts of small polar heterocycles, the solubility of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide is heavily dependent on the solvent's hydrogen-bonding capacity ( δH ) and polarity ( δP )[6].
Below is the structured solubility profile detailing the expected behavior of this compound across standard organic solvent classes at 25 °C.
| Solvent Class | Representative Solvent | Dielectric Constant ( ϵ ) | Expected Solubility Range (mg/mL) | Solvation Mechanism / Causality |
| Polar Protic | Methanol | 32.7 | > 50 (High) | Excellent H-bond donor/acceptor capacity. Efficiently solvates both the Br− anion and the protonated triazole cation. |
| Polar Protic | Ethanol | 24.5 | 10 - 30 (Moderate-High) | Lower dielectric constant than methanol leads to a slight reduction in the ability to overcome the salt's lattice energy. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 (Very High) | High polarity ( δP ) and strong H-bond acceptor nature solvates the hydroxymethyl protons and the cation effectively[3]. |
| Polar Aprotic | Acetonitrile | 37.5 | 1 - 5 (Low-Moderate) | Good polarity but poor H-bond donor capacity limits the stabilization of the bromide anion. |
| Ethers | Tetrahydrofuran (THF) | 7.5 | < 1 (Low) | Insufficient dielectric constant to separate the HBr ion pair. |
| Non-Polar | Toluene / Hexane | < 2.5 | < 0.01 (Practically Insoluble) | Lack of dispersion forces ( δD ) capable of breaking the strong ionic crystal lattice[6]. |
Mechanistic Insights: Leveraging HSPs for Process Chemistry
When transitioning from analytical profiling to process chemistry (e.g., scaling up the synthesis of the triazole intermediate), single solvents often fail to provide the perfect balance of solubility and crystallization yield. By utilizing Hansen Solubility Parameters (HSPs), we can engineer binary solvent mixtures[5].
For example, if recrystallization of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide is required:
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The "Good" Solvent: Methanol or water is required to fully dissolve the salt due to their high δH and δP values.
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The Anti-Solvent: Acetone or Acetonitrile can be titrated into the system. While they are miscible with methanol, their lower δH values will gradually increase the chemical potential of the dissolved salt, forcing the compound to precipitate out in a highly pure, crystalline form without forming oils.
Understanding this causality—that the bromide anion requires protic solvation to remain in solution—allows drug development professionals to rationally design purification workflows rather than relying on empirical trial-and-error.
References
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Creative Biolabs. Aqueous Solubility. Retrieved from[Link]
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ResearchGate. Hansen solubility parameters: A quick review in pharmaceutical aspect. Retrieved from[Link]
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PharmaTutor. Solubility Determination in Drug Discovery and Development. Retrieved from[Link]
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National Institutes of Health (NIH). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from[Link]
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ACS Publications. Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. Retrieved from[Link]
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Taylor & Francis. Hydrobromide – Knowledge and References. Retrieved from[Link]
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
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